molecular formula C9H16N4O B1527224 2-(3-propyl-1H-1,2,4-triazol-5-yl)morpholine CAS No. 1250167-09-9

2-(3-propyl-1H-1,2,4-triazol-5-yl)morpholine

Cat. No.: B1527224
CAS No.: 1250167-09-9
M. Wt: 196.25 g/mol
InChI Key: DXQSILJDFCMEOL-UHFFFAOYSA-N
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Description

“2-(3-propyl-1H-1,2,4-triazol-5-yl)morpholine” is a chemical compound with the CAS Number: 1250167-09-9 . It has a molecular weight of 196.25 . The IUPAC name for this compound is this compound .


Synthesis Analysis

The synthesis of 1,2,4-triazole-containing scaffolds, like the one in this compound, often involves the use of 3-amino-1,2,4-triazole . These scaffolds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds .


Molecular Structure Analysis

The Inchi Code for this compound is 1S/C9H16N4O/c1-2-3-8-11-9(13-12-8)7-6-10-4-5-14-7/h7,10H,2-6H2,1H3,(H,11,12,13) . This indicates the presence of a morpholine ring and a 1,2,4-triazole ring in the structure.


Physical and Chemical Properties Analysis

This compound is an oil at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.

Scientific Research Applications

Morpholine Derivatives in Pharmacological Research

Morpholine and its derivatives have been extensively researched for their diverse pharmacological activities. As a six-membered aromatic organic heterocycle with one nitrogen atom and one oxygen atom in its ring structure, morpholine's presence in various organic compounds has led to the development of chemical designs for a wide range of pharmacological activities. Recent studies have focused on exploring this moiety, highlighting its broad spectrum of pharmacological profiles, which include significant applications in drug design and development (Asif & Imran, 2019).

Triazole Derivatives and Pharmaceutical Applications

The triazole class, which includes 1H-1,2,3-, 2H-1,2,3-, 1H-1,2,4-, and 4H-1,2,4-triazole derivatives, is another area of interest in pharmaceutical research due to their structural versatility and range of biological activities. These compounds have attracted attention for their potential in developing new drugs with diverse biological activities, leading to exploration in synthesis methods and biological evaluation of potential uses. Triazole derivatives have been investigated for their anti-inflammatory, antimicrobial, antitumoral, and antiviral properties, among others, underscoring the importance of this class in drug discovery (Ferreira et al., 2013).

Antioxidant Activity and Analytical Methods

The investigation of antioxidants and their significance across various fields such as food engineering, medicine, and pharmacy is a critical area of research. Studies on the determination of antioxidant activity have presented critical insights into the detection mechanisms, applicability, advantages, and disadvantages of different analytical methods. These methods play a crucial role in assessing the kinetics or reaching equilibrium states, primarily based on spectrophotometry, and are vital for analyzing antioxidant capacity in complex samples (Munteanu & Apetrei, 2021).

Safety and Hazards

The compound has several hazard statements including H302, H312, H315, H319, H332, and H335 . These indicate that it may be harmful if swallowed, in contact with skin, causes skin irritation, causes serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation .

Properties

IUPAC Name

2-(5-propyl-1H-1,2,4-triazol-3-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4O/c1-2-3-8-11-9(13-12-8)7-6-10-4-5-14-7/h7,10H,2-6H2,1H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXQSILJDFCMEOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC(=NN1)C2CNCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-propyl-1H-1,2,4-triazol-5-yl)morpholine
Reactant of Route 2
2-(3-propyl-1H-1,2,4-triazol-5-yl)morpholine
Reactant of Route 3
2-(3-propyl-1H-1,2,4-triazol-5-yl)morpholine
Reactant of Route 4
2-(3-propyl-1H-1,2,4-triazol-5-yl)morpholine
Reactant of Route 5
2-(3-propyl-1H-1,2,4-triazol-5-yl)morpholine
Reactant of Route 6
2-(3-propyl-1H-1,2,4-triazol-5-yl)morpholine

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